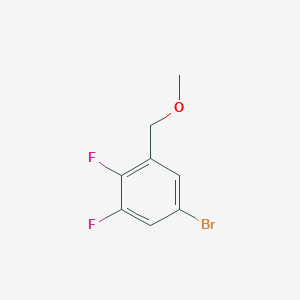

5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene

Description

Significance of Aryl Halides in Cross-Coupling Methodologies

Aryl halides are indispensable partners in a multitude of cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgrsc.org These reactions, often catalyzed by transition metals like palladium, have revolutionized synthetic chemistry. wikipedia.orgmdpi.com The carbon-halogen bond in an aryl halide provides a reactive site for the catalytic cycle, typically initiating the process through oxidative addition to the metal center. wikipedia.org

The reactivity of the aryl halide is heavily dependent on the identity of the halogen, with the general trend being I > Br > OTf > Cl > F. The carbon-bromine bond, as found in 5-bromo-1,2-difluoro-3-(methoxymethyl)benzene, offers a good balance of reactivity and stability, making it ideal for many cross-coupling applications without being overly reactive. This allows for selective transformations at the bromine position while other parts of the molecule remain untouched.

Table 1: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Reagent | C(sp²)–C(sp²) |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | C(sp²)–C(sp²) |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | C(sp²)–C(sp) |

| Stille Coupling | Aryl/Vinyl Halide + Organostannane Reagent | C(sp²)–C(sp²) |

| Buchwald-Hartwig Amination | Aryl/Vinyl Halide + Amine | C(sp²)–N |

Role of Fluorine Atoms in Modulating Aromatic Reactivity and Electronic Properties

The incorporation of fluorine atoms into organic molecules can profoundly alter their chemical and physical properties. chemrxiv.org Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect can significantly influence the reactivity of the molecule. For instance, the presence of fluorine atoms can make the aromatic ring more electron-deficient, which activates it towards nucleophilic aromatic substitution (SNAr) reactions. stackexchange.com This is because the highly electronegative fluorine stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com

Furthermore, the addition of fluorine can enhance a molecule's metabolic stability and lipophilicity, which are critical parameters in drug design. nih.gov The substitution of hydrogen with fluorine can block sites of metabolic oxidation, extending the biological half-life of a drug candidate. The unique electronic properties of fluorine also influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can affect a molecule's binding affinity to biological targets. rsc.org In some cases, the interaction of fluorine's lone pairs with the aromatic π-system can lead to increased ring stability, a concept referred to as "fluoromaticity". nih.govacs.org

Strategic Importance of Methoxymethyl Ethers as Protecting Groups and Synthetic Handles

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols in multi-step organic synthesis. adichemistry.comwikipedia.orgchemistrytalk.org Protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The MOM group is typically installed by reacting an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. wikipedia.org

The MOM group is valued for its stability across a broad range of reaction conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com However, it is readily cleaved under acidic conditions, typically using a strong acid in an alcohol solvent, to regenerate the original hydroxyl group. adichemistry.comwikipedia.org This predictable stability and selective removal make the MOM ether a strategic tool for chemists, allowing for the unmasking of the hydroxyl group at a desired point in a synthetic sequence for further functionalization.

Table 2: Stability of the Methoxymethyl (MOM) Protecting Group

| Reagent/Condition | Stability |

|---|---|

| Strong Acids (e.g., HCl, H₂SO₄) | Labile |

| Lewis Acids | Labile |

| Aqueous Base (e.g., NaOH, K₂CO₃) | Stable |

| Organometallic Reagents (e.g., RLi, RMgX) | Stable |

| Common Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |

| Common Oxidizing Agents (e.g., CrO₃, KMnO₄) | Stable |

Contextualizing this compound within Modern Synthetic Chemistry

The structure of this compound is a prime example of a multifunctional synthetic building block designed for strategic and selective reactions.

The bromo group serves as the primary handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position.

The two fluoro groups at the C1 and C2 positions exert a strong inductive effect, modifying the electronic properties of the benzene (B151609) ring. This influences the reactivity of the bromo group in cross-coupling reactions and imparts specific characteristics (like enhanced metabolic stability) to the final products derived from this intermediate.

The methoxymethyl ether at the C3 position acts as a protected form of a hydroxymethyl group (-CH₂OH). Following cross-coupling at the bromine site, the MOM group can be selectively removed under acidic conditions to reveal the hydroxymethyl group, which can then be used for further synthetic elaborations, such as oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups.

This strategic combination of functional groups allows for a sequential and controlled approach to building complex molecules. Chemists can first utilize the bromo group for core structure assembly via cross-coupling and then unmask the hydroxymethyl group for subsequent diversification, making this compound a highly valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BrF₂O uni.lu |

| Molecular Weight | 237.04 g/mol |

| CAS Number | 1864063-99-9 |

| Appearance | White to off-white solid (Predicted) |

| Boiling Point | ~250-270 °C (Predicted) |

| Density | ~1.6-1.7 g/cm³ (Predicted) |

Compound Names Mentioned

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2-difluoro-3-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-4-5-2-6(9)3-7(10)8(5)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZMOJBRHODGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=CC(=C1)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Synthetic Methodologies for 5 Bromo 1,2 Difluoro 3 Methoxymethyl Benzene

Strategic Disconnections and Precursor Identification

Retrosynthetic analysis of 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene reveals several possible disconnections to identify plausible precursors. The primary challenge lies in the regioselective installation of the four substituents onto the benzene (B151609) core.

C-Br Bond Disconnection: The most straightforward disconnection involves the removal of the bromine atom. This identifies 1,2-difluoro-3-(methoxymethyl)benzene as a direct precursor. The forward reaction would be a regioselective electrophilic aromatic bromination. However, the directing effects of the existing substituents make the desired C-5 bromination challenging via standard electrophilic aromatic substitution (EAS).

C(aryl)-C(alkyl) Bond Disconnection: A more versatile approach involves disconnecting the methoxymethyl group. This can be traced back to a hydroxymethyl intermediate, (5-bromo-2,3-difluorophenyl)methanol, or a formyl group in 5-bromo-2,3-difluorobenzaldehyde. This strategy suggests that the C-Br and C-F bonds are established first, followed by the introduction of the one-carbon substituent. This pathway often allows for more robust regiocontrol.

Core Assembly: At a more fundamental level, the synthesis of the substituted difluorobenzene core itself is a key consideration. Precursors such as 1-bromo-2,3-difluorobenzene (B1273032) or 2,3-difluoroaniline (B47769) serve as potential starting points for building the target molecule.

Considering these options, a strategy that first constructs a 1-bromo-2,3-difluorobenzene intermediate and then introduces the methoxymethyl functionality at the C-5 position via a regioselective method like Directed ortho Metalation (DoM) appears to be a highly promising approach.

Approaches to Constructing the 1,2-Difluorobenzene (B135520) Core

The synthesis of vicinally difluorinated aromatic compounds is a common challenge in medicinal and materials chemistry. Several methods have been developed to construct this structural motif.

Direct fluorination of aromatic rings with elemental fluorine (F₂) is highly exothermic and difficult to control, often leading to a mixture of products and degradation. jove.comjove.com Consequently, modern organic synthesis relies on electrophilic fluorinating agents that deliver a "F⁺" equivalent under milder conditions. alfa-chemistry.com These reagents offer greater control and selectivity. Common examples include N-fluoro-reagents, which are typically stable, crystalline solids.

| Reagent Name | Abbreviation | Structure | Typical Application |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Fluorination of electron-rich arenes, enolates, and carbanions. jove.com | |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of a wide range of nucleophiles, including arenes, phenols, and active methylene (B1212753) compounds. alfa-chemistry.com | |

| N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) | F-TEDA-BF₄ | Effective for fluorinating electron-rich aromatic and heterocyclic compounds. alfa-chemistry.com |

These reagents allow for the introduction of fluorine atoms onto an aromatic ring, although achieving specific regioselectivity for multiple fluorinations on an unsubstituted ring remains a significant challenge.

Achieving a specific 1,2-difluoro substitution pattern typically involves strategies that begin with pre-functionalized aromatic precursors rather than direct sequential fluorination.

Balz-Schiemann Reaction: A classical method for introducing a single fluorine atom involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. To synthesize 1,2-difluorobenzene, one could start with 2-fluoroaniline, perform diazotization, and then execute the Balz-Schiemann reaction to replace the diazonium group with the second fluorine atom.

Nucleophilic Aromatic Substitution (SNAr): In substrates that are highly activated by electron-withdrawing groups (e.g., -NO₂), a halogen or nitro group can be displaced by a fluoride (B91410) ion (e.g., from KF or CsF). For instance, 1,2-dichlorobenzene (B45396) can be converted to 1,2-difluorobenzene under high-temperature conditions with potassium fluoride, often facilitated by a phase-transfer catalyst.

Methods for Regioselective Bromination of Fluorinated Benzenes

The introduction of a bromine atom at a specific position on an already substituted fluorinated benzene ring requires careful consideration of the electronic and steric effects of the existing groups.

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an aromatic ring. nih.govresearchgate.net The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. wikipedia.orgmasterorganicchemistry.com

| Substituent Group | Electronic Effect | Directing Effect |

| -F (Fluoro) | Deactivating (Inductive) | ortho, para |

| -CH₂OCH₃ (Methoxymethyl) | Activating (Inductive/Resonance) | ortho, para |

In the potential precursor 1,2-difluoro-3-(methoxymethyl)benzene , the methoxymethyl group is an activating, ortho, para-director, while the two fluorine atoms are deactivating, ortho, para-directors. The positions ortho and para to the strongly activating methoxymethyl group are C-4 and C-6. The position para to the C-2 fluorine is C-5. Electrophilic attack would be strongly favored at the C-4 and C-6 positions, which are activated by the methoxymethyl group and also influenced by the directing effects of the fluorine atoms. Therefore, direct EAS bromination is unlikely to produce the desired 5-bromo isomer as the major product.

Directed ortho Metalation (DoM) is a powerful synthetic tool that overcomes the limitations of traditional EAS by using a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped by an electrophile with high regioselectivity. wikipedia.org

Both heteroatom-containing groups like ethers and halogens like fluorine can function as DMGs. wikipedia.orgresearchgate.net Fluorine is recognized as a potent DMG, enhancing the acidity of the ortho C-H bond and coordinating with the lithium reagent. researchgate.netacs.org

A plausible DoM-based synthesis for this compound could proceed as follows:

Start with 1-bromo-2,3-difluorobenzene. This precursor establishes the correct relative positions of the bromine and fluorine atoms.

Perform a Directed ortho Metalation. The fluorine atom at C-3 would direct the lithiation to the C-4 position, as the other ortho position (C-2) is already substituted. The C-H bond at C-4 is the most acidified due to its position ortho to a fluorine atom.

Trap with an Electrophile. The resulting aryllithium intermediate, 4-lithio-1-bromo-2,3-difluorobenzene, can be quenched with a suitable one-carbon electrophile. For example, reaction with N,N-dimethylformamide (DMF) would yield 4-bromo-2,6-difluorobenzaldehyde.

Functional Group Manipulation. The aldehyde can then be reduced to the corresponding alcohol, (4-bromo-2,6-difluorophenyl)methanol, using a reducing agent like sodium borohydride.

Methylation. Finally, methylation of the alcohol (e.g., using sodium hydride and methyl iodide) would furnish the target compound.

This DoM strategy provides a logical and regiocontrolled pathway to the target molecule, circumventing the selectivity issues associated with electrophilic aromatic substitution.

Comparative Analysis of Potential Synthetic Routes

The efficiency of a chemical synthesis is paramount, especially for industrial applications. This is often evaluated by comparing different strategic approaches, such as linear versus convergent synthesis, and by applying metrics like step and atom economy. nih.gov

Linear Synthesis: A linear synthesis involves the sequential modification of a starting material through a series of steps until the final product is formed. youtube.com Each step builds upon the previous one, forming a single, direct path.

A potential linear synthesis for this compound could start from 1,2-difluorobenzene:

Friedel-Crafts Acylation: Introduce an acetyl group.

Bromination: Introduce the bromine atom.

Baeyer-Villiger Oxidation: Convert the acetyl group to an acetate (B1210297) ester.

Hydrolysis: Cleave the ester to a phenol (B47542).

Williamson Ether Synthesis: Convert the phenol to a methoxy (B1213986) group (this would form a related but different compound, illustrating the pathway). Correction for the target molecule: A more direct linear route would follow the pathway described in 2.4.1, starting from a simpler precursor and modifying it sequentially.

Convergent Synthesis: A convergent synthesis involves preparing different fragments of the target molecule separately and then coupling them together in the later stages. youtube.comnih.gov This approach is generally more efficient for complex molecules.

For this compound, a hypothetical convergent approach could involve:

Fragment A: Preparation of a 1,2-difluoro-3-bromobenzene derivative with a reactive site, such as a boronic acid or a Grignard reagent.

Fragment B: Preparation of a methoxymethyl-containing coupling partner, such as formaldehyde (B43269) or a protected hydroxymethyl halide.

| Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential transformation of a single starting material. A → B → C → D → Product. | Conceptually straightforward. | Overall yield can be low for long sequences. |

| Convergent | Separate synthesis of key fragments followed by their assembly. A → B; C → D; B + D → Product. | Higher overall yield, greater flexibility. | May require more complex coupling reactions. |

Step Economy: Step economy refers to the efficiency of a synthesis in terms of the number of individual chemical transformations, or steps. nih.govrsc.org A synthesis with fewer steps is considered more efficient as it typically requires less time, fewer reagents, and generates less waste. Multi-component reactions, where several reactants are combined in a single step to form the product, are a prime example of high step economy. longdom.org In comparing the linear and convergent routes for our target molecule, the convergent strategy would likely have better step economy in terms of the longest linear sequence.

Atom Economy: Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as additions and rearrangements, are preferable to those with low atom economy, like substitutions and eliminations, which generate stoichiometric byproducts. researchgate.net

Let's analyze the atom economy of the key etherification step:

(C₇H₅BrF₂)-CH₂OH + CH₃OCH₂Cl + (i-Pr)₂NEt → (C₇H₅BrF₂)-CH₂OCH₂OCH₃ + [(i-Pr)₂NEtH]⁺Cl⁻

In this reaction, the base and the chloride ion end up as a salt byproduct, which is waste. Therefore, the atom economy is significantly less than 100%. A hypothetical addition reaction would, in contrast, have 100% atom economy. The pursuit of synthetic routes that maximize both step and atom economy is a fundamental goal in modern chemical synthesis. nih.govrsc.org

Reactivity and Mechanistic Studies of 5 Bromo 1,2 Difluoro 3 Methoxymethyl Benzene

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond in 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene is the primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the two fluorine atoms is anticipated to influence the reactivity of the aryl bromide, generally making the aromatic ring more electron-deficient.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For this compound, these reactions are expected to proceed efficiently, leveraging the C-Br bond as a synthetic handle.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound. It is anticipated that this compound would readily participate in Suzuki couplings with a variety of aryl and vinyl boronic acids or esters. The electron-deficient nature of the aromatic ring should facilitate the initial oxidative addition of the aryl bromide to the palladium(0) catalyst, a key step in the catalytic cycle. A typical reaction would involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water or DME.

Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent. wikipedia.org Similar to the Suzuki reaction, the oxidative addition of the C-Br bond to the palladium catalyst is a crucial step. wikipedia.org this compound is expected to be a viable substrate for Stille couplings, reacting with various organostannanes in the presence of a palladium catalyst.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organohalide. wikipedia.orgwikipedia.org This reaction is known for its high functional group tolerance and reactivity. wikipedia.orgwikipedia.org The formation of an arylzinc reagent from this compound, followed by palladium- or nickel-catalyzed coupling, would provide a route to a wide range of substituted products. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org It is expected that this compound would undergo Heck reactions with various alkenes in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The electronic nature of the aryl bromide would likely favor an efficient reaction.

A hypothetical comparison of typical conditions for these palladium-catalyzed reactions is presented in the table below.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

| Suzuki | Aryl/vinyl boronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene, THF |

| Negishi | Organozinc reagent | Pd(PPh₃)₄, Ni(acac)₂ | - | THF, DMF |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods, particularly for the formation of carbon-heteroatom bonds. It is plausible that this compound could undergo copper-catalyzed coupling with nucleophiles like amines, phenols, and thiols to form the corresponding substituted aniline, diaryl ether, and diaryl thioether derivatives. These reactions typically require a copper catalyst (e.g., CuI, Cu₂O), a ligand (e.g., phenanthroline, L-proline), and a base at elevated temperatures.

Nucleophilic Aromatic Substitution (SNAr) with the Bromine Atom

While nucleophilic aromatic substitution (SNAr) typically occurs more readily with aryl fluorides as the leaving group, under certain conditions, the bromine atom can be displaced. For an SNAr reaction to occur at the bromine-bearing carbon, the aromatic ring must be sufficiently activated by strong electron-withdrawing groups. The two fluorine atoms on the ring do provide electron-withdrawing character, which may facilitate SNAr reactions with potent nucleophiles under forcing conditions. However, displacement of one of the fluorine atoms is generally expected to be more favorable.

Magnesium-Halogen Exchange and Grignard Reagent Formation

The formation of a Grignard reagent via magnesium-halogen exchange is a classic method for activating an aryl halide. harvard.edu Treatment of this compound with magnesium metal would be expected to yield the corresponding Grignard reagent, 2,3-difluoro-5-(methoxymethyl)phenylmagnesium bromide. This organometallic intermediate could then be reacted with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups. The presence of the fluorine and methoxymethyl groups should be compatible with the Grignard formation. The use of "turbo Grignard" reagents like i-PrMgCl·LiCl could also facilitate a more efficient bromine-magnesium exchange at lower temperatures. nih.gov

Lithium-Halogen Exchange and Organolithium Reagent Formation

Lithium-halogen exchange is another powerful method to generate a highly reactive organometallic intermediate. Reacting this compound with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures would likely result in the formation of 2,3-difluoro-5-(methoxymethyl)phenyllithium. This organolithium species is a potent nucleophile and can react with a wide array of electrophiles. The reaction is typically very fast, even at low temperatures, which helps to avoid side reactions with other functional groups present in the molecule.

Reactivity Influenced by the Fluorine Atoms

In the context of SNAr reactions, the fluorine atoms are generally better leaving groups than bromine. Therefore, when reacting with a nucleophile, it is highly probable that one of the fluorine atoms would be displaced in preference to the bromine atom, especially if the reaction is carried out under typical SNAr conditions. The position of nucleophilic attack would be directed by the combined electronic effects of the bromo, fluoro, and methoxymethyl substituents.

Furthermore, the fluorine atoms can influence the regioselectivity of metalation reactions. In directed ortho-metalation, a strong base can deprotonate a position adjacent to a directing group. The methoxymethyl group could potentially direct metalation to the C4 position. However, the acidity of the C-H bonds is also influenced by the adjacent fluorine atoms, which could lead to complex regiochemical outcomes.

Activation towards Nucleophilic Aromatic Substitution

The presence of two fluorine atoms and a bromine atom on the benzene (B151609) ring renders this compound susceptible to nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and thus react with electrophiles; however, the strong electron-withdrawing effects of the fluorine and bromine atoms decrease the electron density of the aromatic ring, making it electrophilic and thus reactive towards nucleophiles. wikipedia.orgmasterorganicchemistry.com This activation is a key feature of polyfluoroarenes. nih.gov

The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. masterorganicchemistry.com In the case of this compound, both bromide and fluoride (B91410) can potentially act as leaving groups. Generally, in nucleophilic aromatic substitution reactions, fluoride is a better leaving group than bromide because the attack of the nucleophile is the rate-determining step, and the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. youtube.comyoutube.com

The regioselectivity of the substitution is influenced by the position of the electron-withdrawing groups. Nucleophilic attack is favored at positions ortho and para to the electron-withdrawing substituents, as this allows for the negative charge of the Meisenheimer intermediate to be delocalized onto the electron-withdrawing groups, thus stabilizing the intermediate. masterorganicchemistry.com In this compound, the fluorine atoms and the bromine atom work in concert to activate the ring.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Aryl Halides (Note: This table presents general examples of SNAr reactions on compounds with similar activating features, as specific data for this compound is not readily available in the cited literature.)

| Nucleophile | Leaving Group | Product Type | Typical Conditions |

| Sodium methoxide | F | Aryl methyl ether | CH₃OH, reflux |

| Ammonia | F | Aniline derivative | NH₃, heat, pressure |

| Thiophenol | F | Diaryl sulfide | Base, solvent |

Ortho-Lithiation Directing Effects

Ortho-lithiation is a powerful synthetic tool for the functionalization of aromatic rings, involving the deprotonation of a position ortho to a directing metalating group (DMG) by an organolithium reagent. semanticscholar.org In this compound, several functional groups could potentially direct lithiation: the methoxymethyl ether, the fluorine atoms, and the bromine atom.

The methoxymethyl ether group, specifically the oxygen atom, can act as a directing group by coordinating with the lithium reagent, thereby directing deprotonation to an adjacent position. semanticscholar.org Similarly, fluorine is a known ortho-directing group. acs.org Bromine, while also capable of directing lithiation, is generally considered a weaker directing group compared to fluorine and alkoxy groups. acs.orgnih.gov

Given the substitution pattern of this compound, there is a competition between the directing effects of the various substituents. The position ortho to the methoxymethyl group is also ortho to a fluorine atom, potentially leading to cooperative activation for lithiation at the C4 position. However, steric hindrance from the adjacent methoxymethyl group might influence the accessibility of this position. The relative directing ability of the substituents and the reaction conditions, such as the choice of organolithium reagent and solvent, would ultimately determine the regioselectivity of the lithiation. semanticscholar.org

Electronic Effects on Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. wikipedia.org However, for this compound, the aromatic ring is highly deactivated towards electrophilic attack due to the strong electron-withdrawing inductive effects of the fluorine and bromine atoms. wikipedia.org These halogen substituents reduce the electron density of the pi-system, making the ring less nucleophilic and therefore less reactive towards electrophiles. wikipedia.org

The methoxymethyl group, through the oxygen atom, has a lone pair of electrons that can be donated to the aromatic ring via resonance, which is an activating effect. organicmystery.com However, this activating effect is likely to be significantly outweighed by the cumulative deactivating effect of the three halogen atoms.

Should an electrophilic aromatic substitution reaction be forced to occur under harsh conditions, the directing effects of the substituents would determine the position of the incoming electrophile. The methoxymethyl group is an ortho, para-director, while the halogens are also ortho, para-directors, although they are deactivating. wikipedia.org The interplay of these directing effects would lead to a mixture of products, with the precise distribution depending on the specific electrophile and reaction conditions.

Reactivity of the Methoxymethyl Ether

The methoxymethyl (MOM) ether in this compound serves as a protecting group for a hydroxymethyl functionality. Its reactivity is central to the synthetic utility of this compound.

Deprotection Strategies for the Methoxymethyl Group

The MOM group is an acetal and is therefore susceptible to cleavage under acidic conditions. adichemistry.comwikipedia.org A variety of Brønsted and Lewis acids can be employed for its removal. wikipedia.org The deprotection mechanism typically involves protonation of the ether oxygen, followed by cleavage to form a hemiacetal, which then decomposes to the corresponding alcohol and formaldehyde (B43269).

Common reagents for the deprotection of MOM ethers include hydrochloric acid in methanol or tetrahydrofuran (B95107), and trifluoroacetic acid. adichemistry.comharvard.edu The choice of deprotection conditions needs to take into account the stability of other functional groups in the molecule. For instance, in the presence of acid-labile groups, milder methods might be necessary. nih.gov

Table 2: Common Reagents for the Deprotection of Methoxymethyl Ethers

| Reagent | Solvent | Typical Conditions |

| Hydrochloric Acid (HCl) | Methanol (MeOH) | Room temperature to reflux |

| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room temperature |

| Trimethylsilyl Triflate (TMSOTf) / 2,2′-Bipyridyl | Acetonitrile (CH₃CN) | 0 °C to room temperature |

| Zinc Bromide (ZnBr₂) / n-Propylmercaptan (n-PrSH) | Dichloromethane (CH₂Cl₂) | Room temperature |

Stability under Various Reaction Conditions

The methoxymethyl ether is known for its stability under a range of reaction conditions, which makes it a versatile protecting group. adichemistry.comwikipedia.org It is generally stable to bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com This stability allows for a wide variety of chemical transformations to be carried out on other parts of the molecule without affecting the MOM-protected hydroxyl group.

Specifically, the MOM group is stable in the pH range of approximately 4 to 12. adichemistry.com It is also generally stable to organolithium reagents at low temperatures, which is crucial for reactions involving ortho-lithiation of the aromatic ring. osi.lv However, prolonged exposure to strong organolithium reagents at higher temperatures could potentially lead to cleavage.

Potential for Further Functionalization of the Methoxy (B1213986) Methyl Group

While the primary role of the methoxymethyl group is protection, there is potential for its further functionalization, although this is less common. The methylene (B1212753) group adjacent to the two oxygen atoms is activated and could potentially undergo radical abstraction or other transformations under specific conditions. However, the more common synthetic strategy involves deprotection to reveal the hydroxymethyl group, which can then be readily functionalized through various reactions such as oxidation to an aldehyde or carboxylic acid, or conversion to a halide for subsequent substitution reactions. The revealed primary alcohol offers a versatile handle for a wide array of synthetic transformations.

Synergistic and Antagonistic Effects of Multiple Functional Groups on Reactivity

There are no available studies that specifically investigate the synergistic and antagonistic effects of the bromo, difluoro, and methoxymethyl functional groups on the reactivity of the benzene ring in this compound. The interplay between the electron-withdrawing inductive effects of the fluorine and bromine atoms, the potential electron-donating resonance effect of the methoxymethyl group, and the steric hindrance provided by these substituents has not been quantitatively or qualitatively described in the literature for this molecule. Therefore, no data tables or detailed research findings on how these interactions modulate the molecule's reactivity in specific reactions can be provided.

Computational and Experimental Mechanistic Investigations

Specific computational and experimental mechanistic investigations for this compound are absent from the current body of scientific research. There are no published studies detailing reaction pathways, transition state energies, or the isolation and characterization of intermediates for reactions involving this compound. While general principles of physical organic chemistry can be used to hypothesize potential reactivity, no specific computational models (such as Density Functional Theory calculations) or experimental studies (such as kinetic analyses or isotopic labeling experiments) have been reported to validate any such hypotheses for this molecule.

Due to the lack of available research, no data on reaction kinetics, calculated energy profiles, or spectroscopic characterization of reaction intermediates can be presented.

Derivatization and Transformational Chemistry

Synthesis of Novel Polyfunctionalized Aromatic Systems

The bromine atom on the aromatic ring of 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene serves as a versatile handle for the introduction of new functional groups, enabling the synthesis of more complex aromatic systems.

Introduction of Carbon-Carbon Bonds via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Aryl bromides are common substrates for these transformations. However, no specific examples of Suzuki, Heck, Sonogashira, or other related cross-coupling reactions utilizing this compound have been documented in the searched literature.

Functional Group Interconversions on the Aromatic Ring

The bromo-substituent could potentially be converted into other functional groups. For instance, cyanation reactions (e.g., Rosenmund-von Braun reaction) could introduce a nitrile group, and various amination reactions (e.g., Buchwald-Hartwig amination) could install nitrogen-containing moieties. Unfortunately, no published studies demonstrate these transformations specifically for this compound.

Preparation of Organometallic Reagents from this compound

The conversion of the aryl bromide into an organometallic reagent is a common strategy to reverse its polarity, making the carbon atom nucleophilic. This allows for subsequent reactions with a wide range of electrophiles.

Aryl Grignard Reagents

The formation of a Grignard reagent would typically involve the reaction of this compound with magnesium metal. This would yield [3,4-difluoro-5-(methoxymethyl)phenyl]magnesium bromide, a potent nucleophile. However, specific conditions for the successful formation of this Grignard reagent and its subsequent reactions are not reported.

Aryl Lithium Reagents

Aryl lithium species can be prepared from aryl bromides via lithium-halogen exchange, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium at low temperatures. This would generate 3,4-difluoro-5-(methoxymethyl)phenyllithium. As with the Grignard reagent, no literature is available that describes the preparation or reactivity of this specific aryl lithium compound.

Aryl Boronic Acids and Esters

Aryl boronic acids and their esters are crucial intermediates, most notably for the Suzuki-Miyaura cross-coupling reaction. They can be synthesized from aryl bromides through a few key methods, including the reaction of the corresponding aryl lithium or Grignard reagent with a trialkyl borate (B1201080), or through palladium-catalyzed borylation reactions (e.g., Miyaura borylation) with a diboron reagent like bis(pinacolato)diboron (B136004). There are no specific research findings detailing the synthesis of the boronic acid or ester derivative of this compound.

Aryl Stannanes

The conversion of aryl bromides to aryl stannanes is a key transformation in organic synthesis, providing access to intermediates for Stille cross-coupling reactions. While specific studies detailing the synthesis of an aryl stannane directly from this compound are not extensively documented in readily available literature, the general principles of stannylation of aryl bromides are well-established. This transformation is typically achieved through the reaction of the aryl bromide with a distannane, such as hexamethylditin, in the presence of a palladium catalyst.

Table 1: General Reaction Parameters for the Synthesis of Aryl Stannanes from Aryl Bromides

| Parameter | Typical Conditions |

| Stannylating Agent | Hexamethylditin ((CH₃)₃Sn)₂ |

| Catalyst | Palladium complexes, e.g., Pd(PPh₃)₄ |

| Solvent | Anhydrous, non-polar solvents like toluene or dioxane |

| Temperature | 80-120 °C |

This table presents generalized conditions and would require optimization for the specific substrate.

The resulting stannane, 2,3-difluoro-5-(methoxymethyl)-1-(trimethylstannyl)benzene, would be a valuable building block, poised for subsequent palladium-catalyzed cross-coupling reactions to introduce a wide array of organic fragments at the former carbon-bromine bond.

Regioselective Functionalization of the Benzylic Position

The methoxymethyl group in this compound offers a handle for further functionalization at the benzylic position. Radical-initiated reactions are a common strategy for achieving this. For instance, benzylic bromination can be accomplished using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions.

The regioselectivity of this reaction is highly specific to the benzylic carbon due to the stability of the resulting benzylic radical, which is resonance-stabilized by the aromatic ring. This would lead to the formation of 5-bromo-1-(bromomethyl)-2,3-difluorobenzene.

Table 2: Illustrative Conditions for Benzylic Bromination

| Reagent | Initiator | Solvent | Product |

| N-Bromosuccinimide (NBS) | AIBN or light | Carbon tetrachloride (CCl₄) | 5-bromo-1-(bromomethyl)-2,3-difluorobenzene |

This table provides a representative example of a benzylic bromination reaction.

This newly introduced bromine atom can then serve as a leaving group for a variety of nucleophilic substitution reactions, allowing for the introduction of a diverse range of functional groups, including alcohols, ethers, amines, and nitriles, at the benzylic position.

Selective Manipulation of Halogen Atoms

The presence of both bromine and fluorine atoms on the aromatic ring of this compound presents opportunities for selective chemical manipulation. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bonds in many common chemical transformations.

One of the most synthetically useful selective manipulations is the metal-halogen exchange, typically using organolithium reagents at low temperatures. The bromine atom will preferentially undergo exchange with lithium to form an aryllithium intermediate. This in situ generated organometallic species can then be trapped with various electrophiles to introduce a wide range of substituents.

Table 3: Potential Electrophiles for Trapping the Aryllithium Intermediate

| Electrophile | Resulting Functional Group |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohols |

| N,N-Dimethylformamide (DMF) | Aldehyde |

| Alkyl halides | Alkylated arene |

This selective reactivity allows for the targeted modification of the molecule at the position of the bromine atom while leaving the fluorine atoms and the methoxymethyl group intact, providing a powerful tool for the synthesis of highly functionalized aromatic compounds.

Spectroscopic and Structural Characterization Methodologies Advanced Applications

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy provides unparalleled insight into the structure of organic molecules in solution. For 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene, a combination of multi-dimensional NMR experiments would be essential for a complete assignment of its proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Multi-dimensional NMR experiments are crucial for establishing the covalent framework and spatial arrangement of atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For the title compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons, H-4 and H-6, confirming their adjacent relationship on the benzene (B151609) ring. No other significant correlations would be anticipated in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. columbia.edu The HSQC spectrum would definitively link the aromatic proton signals to their corresponding carbon atoms (C-4 and C-6) and the methylene (B1212753) and methyl protons of the methoxymethyl group to their respective carbons (C-7 and C-8). columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds, which is instrumental in piecing together the molecular skeleton. columbia.edu For this compound, key HMBC correlations would be expected between:

The methylene protons (H-7) and the aromatic carbons C-3, C-2, and C-4.

The aromatic proton H-4 and carbons C-2, C-3, C-5, and C-6.

The aromatic proton H-6 and carbons C-1, C-4, and C-5.

The methyl protons (H-8) and the methylene carbon (C-7).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that provides information about the spatial proximity of nuclei, which is critical for determining stereochemistry and conformation. libretexts.org In this case, a NOESY spectrum would be expected to show a correlation between the methylene protons (H-7) of the methoxymethyl group and the aromatic proton at the C-4 position, confirming the substituent's orientation. An interaction between the methylene protons and the fluorine atom at C-2 might also be observable. columbia.edu

The following table summarizes the predicted 2D NMR correlations for the title compound.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| H-4 | H-6 | C-4 | C-2, C-3, C-5, C-6 | H-6, H-7 |

| H-6 | H-4 | C-6 | C-1, C-4, C-5 | H-4 |

| H-7 (-CH₂-) | None | C-7 | C-2, C-3, C-4, C-8 | H-4, H-8 |

| H-8 (-CH₃) | None | C-8 | C-7 | H-7 |

Fluorine-19 NMR Analysis for Stereoelectronic Effects

¹⁹F NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms in a molecule. nih.gov The chemical shifts of the two non-equivalent fluorine atoms in this compound would be influenced by the electronic effects of the bromine and methoxymethyl substituents. Based on data for 1-bromo-2,3-difluorobenzene (B1273032), where the fluorine signals appear at approximately -130.9 ppm and -134.8 ppm, the introduction of the electron-donating methoxymethyl group at the C-3 position would be expected to cause a shift in these values. chemicalbook.com The fluorine at C-2, being ortho to the methoxymethyl group, would likely experience a more significant change in its chemical shift compared to the fluorine at C-1. Furthermore, ¹⁹F-¹⁹F coupling would be observed, as well as smaller couplings to the aromatic protons.

Carbon-13 NMR for Carbon Framework and Substituent Effects

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic nature of the substituents. nih.gov The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons directly bonded to the highly electronegative fluorine atoms (C-1 and C-2) would exhibit large one-bond C-F coupling constants and would appear as doublets. nih.gov The carbon attached to bromine (C-5) would also have a characteristic chemical shift. The substituent effects of the bromine and methoxymethyl groups can be predicted by analyzing the ¹³C NMR data of simpler, related compounds. For instance, in 1-bromo-2,3-difluorobenzene, the carbon attached to bromine (C-1) resonates at approximately 110.4 ppm. chemicalbook.com The introduction of the methoxymethyl group would alter the chemical shifts of all aromatic carbons, with the most pronounced effects on the ortho and para positions relative to this new substituent.

The following table presents the predicted ¹³C NMR chemical shifts and key coupling patterns for this compound, based on data from analogous compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) | Key Couplings |

| C-1 | ~148-152 | Large ¹J(C,F) |

| C-2 | ~146-150 | Large ¹J(C,F) |

| C-3 | ~130-135 | Multiplet |

| C-4 | ~118-122 | Multiplet |

| C-5 | ~112-116 | Multiplet |

| C-6 | ~126-130 | Multiplet |

| C-7 (-CH₂-) | ~70-75 | Triplet (from ¹H) |

| C-8 (-CH₃) | ~58-62 | Quartet (from ¹H) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound (C₈H₇BrF₂O), the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance would result in a characteristic isotopic pattern for the molecular ion [M]⁺ and bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units.

The predicted monoisotopic mass and the m/z values for common adducts are presented in the table below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 236.9721 |

| [M+Na]⁺ | 258.9541 |

| [M-H]⁻ | 234.9576 |

| [M+NH₄]⁺ | 253.9987 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides valuable information about the connectivity of the molecule. The fragmentation of this compound would likely proceed through several key pathways. Common fragmentation patterns for ethers include the loss of the alkoxy group or cleavage of the C-C bond adjacent to the oxygen. miamioh.edu For this compound, likely fragmentation pathways would include:

Loss of the methoxy (B1213986) group (-OCH₃) to form a benzyl-type cation.

Loss of the entire methoxymethyl group (-CH₂OCH₃).

Cleavage of the bromine atom, which is a common fragmentation pathway for organobromine compounds.

The analysis of these fragmentation patterns would provide confirmatory evidence for the structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Key Functional Group Vibrations:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the region of 3100-3000 cm⁻¹. core.ac.uk

Aliphatic C-H Stretching: The methoxymethyl group (-CH₂OCH₃) will exhibit symmetric and asymmetric stretching vibrations of its C-H bonds. These are typically observed in the 2975-2850 cm⁻¹ range.

C-O Stretching: The ether linkage (C-O-C) in the methoxymethyl group will produce a strong, characteristic absorption band, generally in the 1260-1000 cm⁻¹ region.

C-F Stretching: The presence of two fluorine atoms on the aromatic ring will give rise to strong C-F stretching vibrations, typically found in the 1350-1150 cm⁻¹ range. core.ac.uk

C-Br Stretching: The C-Br stretching vibration is expected at lower wavenumbers, usually in the 680-515 cm⁻¹ region, due to the heavier mass of the bromine atom.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in a series of bands in the 1600-1450 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds will also be present, contributing to the fingerprint region of the spectrum (below 1500 cm⁻¹).

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would be necessary to assign the specific frequencies to their corresponding vibrational modes with high accuracy. isroset.org Such an analysis would account for the coupling of vibrations and the electronic effects of the substituents on the benzene ring.

Interactive Data Table: Expected IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2975-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-F | Stretching | 1350-1150 |

| C-O | Stretching | 1260-1000 |

| C-Br | Stretching | 680-515 |

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformation (if applicable)

As of the current literature survey, there are no publicly available reports of a single-crystal X-ray diffraction study on this compound. Therefore, experimental data regarding its solid-state structure, such as unit cell parameters, space group, and precise atomic coordinates, are not available.

Should such a study be conducted, it would provide invaluable insights into:

The planarity of the benzene ring and the orientation of the substituents.

The conformation of the methoxymethyl group, specifically the torsion angles around the C-C and C-O bonds.

The nature of intermolecular forces, which could include halogen bonding involving the bromine atom and dipole-dipole interactions from the C-F and C-O bonds.

The synthesis and structural analysis of similar bromo- and fluoro-substituted aromatic compounds have been reported, often revealing complex packing arrangements influenced by these intermolecular forces. vensel.orgresearchgate.netmdpi.comgrowingscience.com A crystallographic study of this compound would be a valuable addition to the structural chemistry of halogenated aromatic ethers.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule. For 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene, these calculations would illuminate the distribution of electrons and energy levels of molecular orbitals, which are fundamental to its reactivity.

Molecular Orbitals and Frontier Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between these two orbitals is a crucial indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the electron-withdrawing nature of the fluorine and bromine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609). The methoxymethyl group, being weakly electron-donating, would slightly counteract this effect. A hypothetical frontier orbital analysis would likely show the HOMO localized primarily on the benzene ring and the bromine atom, while the LUMO would also be distributed across the aromatic system, with significant contributions from the carbon atoms bonded to the halogens.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Indicates the molecule's ability to accept electrons. |

| HOMO | -7.0 | Represents the molecule's ability to donate electrons. |

| HOMO-LUMO Gap | 5.5 | Suggests moderate chemical stability. |

Note: These values are illustrative and would require specific computational calculations (e.g., using Density Functional Theory) for accurate determination.

Electrostatic Potential Maps

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with red indicating regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For this compound, the ESP map would be expected to show a negative potential around the fluorine atoms and the oxygen atom of the methoxymethyl group, reflecting their high electronegativity. The hydrogen atoms of the methyl group and the aromatic ring would exhibit a positive potential. The bromine atom would likely show a region of positive potential on its outermost surface (a "sigma-hole"), which is a common feature for heavier halogens and can be involved in halogen bonding.

Prediction of Reactivity and Reaction Pathways

Computational methods can predict the most likely sites for chemical attack and the energetic feasibility of different reaction pathways.

Transition State Analysis

Transition state theory is a cornerstone of understanding reaction kinetics. Computational modeling can be used to locate the transition state structure for a given reaction, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction. For this compound, this analysis could be applied to predict the outcomes of, for example, nucleophilic aromatic substitution reactions. The calculations would help determine whether the bromine or one of the fluorine atoms is a more likely leaving group.

Reaction Energy Profiles

A reaction energy profile plots the energy of a system as it progresses from reactants to products through a transition state. By calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism and its thermodynamics and kinetics can be achieved. For a potential reaction involving this compound, such a profile would reveal whether the reaction is exothermic or endothermic and provide the activation energy, offering insights into the reaction rate.

Conformational Analysis of the Methoxymethyl Group

The methoxymethyl group is flexible and can adopt various conformations due to rotation around the C-O and C-C single bonds. Conformational analysis aims to identify the most stable arrangement of this group relative to the benzene ring.

Computational methods, such as performing a potential energy surface scan by systematically rotating the dihedral angles of the methoxymethyl group, can identify the lowest energy conformers. For this compound, the most stable conformation would likely be one that minimizes steric hindrance between the methoxymethyl group and the adjacent fluorine atom. The relative energies of different conformers can be calculated to determine their population at a given temperature.

Table 2: Hypothetical Relative Energies of Methoxymethyl Group Conformations

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0.0 (most stable) |

| Syn-periplanar | 0° | 3.5 |

| Gauche | ±60° | 1.2 |

Note: These values are illustrative and represent a simplified model. Accurate conformational analysis would require more sophisticated calculations.

Analysis of Fluorine and Bromine Substituent Effects on Aromaticity and Reactivity

The chemical personality of this compound is dictated by the electronic interplay of its substituents. The fluorine, bromine, and methoxymethyl groups each impart distinct inductive and resonance effects that modulate the electron density, aromatic character, and reactivity of the benzene ring.

Electronic and Structural Effects:

Inductive Effects (-I): Both fluorine and bromine are highly electronegative and withdraw electron density from the benzene ring through the sigma bond framework. minia.edu.eglibretexts.org Fluorine exerts a significantly stronger inductive effect than bromine. The methoxymethyl group is generally considered to be weakly electron-withdrawing. This cumulative electron withdrawal deactivates the ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. msu.eduuomustansiriyah.edu.iq

Combined Influence: The net result for this molecule is a heavily electron-deficient aromatic ring. The strong inductive effects of the three halogen atoms (two fluorine, one bromine) significantly lower the ring's electron density, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic aromatic substitution.

Aromaticity Analysis:

The introduction of substituents can slightly alter the π-electron delocalization of the benzene ring, which is the cornerstone of its aromaticity. rsc.org While monosubstitution has a very small impact, polysubstitution can lead to more noticeable changes. researchgate.net Computational methods use various indices to quantify aromaticity.

| Computational Index | Description | Expected Trend for this compound |

|---|---|---|

| NICS (Nucleus-Independent Chemical Shift) | Measures magnetic shielding at the ring's center. More negative values indicate stronger aromaticity. | Less negative value compared to benzene, indicating slightly reduced aromaticity. |

| HOMA (Harmonic Oscillator Model of Aromaticity) | Evaluates bond length alternation. Values closer to 1 indicate higher aromaticity. | Value slightly lower than 1, suggesting minor bond localization due to substituents. |

| PDI (Para-Delocalization Index) | Quantifies π-electron sharing between para-positioned carbon atoms. | Lower value compared to benzene, reflecting decreased delocalization. researchgate.net |

Reactivity Predictions:

The substituent pattern makes the ring strongly deactivated towards electrophilic aromatic substitution (EAS). fiveable.me Any potential EAS reaction would be slow and require harsh conditions. Conversely, the high degree of electron deficiency activates the ring for Nucleophilic Aromatic Substitution (SNAr), a reaction pathway typically unavailable to benzene itself. The fluorine atoms, being more electronegative and better leaving groups in this context than bromine, are the most likely sites for nucleophilic attack.

Design of Novel Catalysts or Reagents for Transformations involving this compound

The unique structure of this compound, particularly the presence of a carbon-bromine bond, makes it an excellent candidate for advanced synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. rsc.org Computational studies can aid in designing catalysts tailored to the specific steric and electronic challenges posed by this substrate.

Catalyst Design for Cross-Coupling Reactions:

The C–Br bond is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds. Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are powerful methods for this purpose. rsc.orgthieme-connect.com However, the electron-deficient nature of the aromatic ring and potential steric hindrance from adjacent groups require a highly active catalyst system.

The critical step in many of these catalytic cycles is the oxidative addition of the aryl halide to a low-valent metal center (typically palladium or nickel). thieme-connect.com For an electron-poor substrate like this, this step can be challenging.

Theoretical considerations for an effective catalyst include:

Metal Center: Palladium is a common choice, but nickel catalysts are also highly effective, especially for aryl chlorides and electron-deficient aryl bromides. thieme-connect.com

Ligand Architecture: The ligand bound to the metal is crucial. For electron-deficient aryl bromides, the catalyst's performance is enhanced by using electron-rich and sterically bulky ligands.

Electron-rich ligands increase the electron density on the metal center, which promotes the oxidative addition step.

Bulky ligands facilitate the final reductive elimination step to release the product and regenerate the active catalyst.

| Catalyst Component | Design Principle | Examples of Ligands | Target Reaction |

|---|---|---|---|

| Metal | High reactivity for C-Br bond activation. | Palladium(0), Nickel(0) | Suzuki, Heck, Buchwald-Hartwig |

| Ligand | Electron-rich and sterically bulky to promote oxidative addition and reductive elimination. | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | Suzuki, Buchwald-Hartwig Amination |

| Additives/Base | To facilitate transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig). | K₃PO₄, Cs₂CO₃, NaOtBu | Reaction-specific |

Design of Reagents for Other Transformations:

Beyond cross-coupling, theoretical principles can guide the selection of reagents for other selective transformations:

Metal-Halogen Exchange: The C–Br bond can be selectively converted into an organometallic nucleophile. Using a strong organolithium reagent like n-butyllithium or t-butyllithium at low temperatures would likely result in a rapid exchange to form an aryllithium species. This powerful intermediate could then be reacted with various electrophiles. Computational models can help predict the feasibility of this exchange over competing reactions, such as proton abstraction or attack at the methoxymethyl group.

Directed Ortho-Metalation (DoM): The methoxymethyl group, or its ether oxygen, could potentially act as a directing group for deprotonation of an adjacent C-H bond. However, the strong acidity of the C-H bond ortho to the two fluorine atoms might compete, an outcome that could be evaluated computationally.

By combining theoretical analysis of the substrate's intrinsic properties with knowledge of reaction mechanisms, it is possible to rationally design catalysts and reagents to selectively transform this compound into a wide array of more complex molecules.

Potential Applications in Advanced Materials and Chemical Synthesis

Building Block for Fluoroaromatic Polymers and Copolymers

The presence of both a bromine atom and fluorine substituents makes 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene a promising monomer for the synthesis of advanced fluoroaromatic polymers. Through polycondensation reactions, such as Suzuki or Stille coupling, the bromine can be reacted with difunctional monomers to build polymer chains.

The incorporation of the difluoro-methoxymethylphenylene unit into a polymer backbone is expected to impart several desirable properties:

Chemical Resistance: Fluorinated polymers are known for their inertness to a wide range of chemicals and solvents.

Low Dielectric Constant: The introduction of fluorine can lower the dielectric constant of materials, a critical property for microelectronics and high-frequency communication applications.

Tailored Solubility: The methoxymethyl group can enhance solubility in organic solvents, facilitating polymer processing and characterization.

| Polymerization Reaction | Monomer Type | Potential Polymer Properties |

| Suzuki Polycondensation | Aryl Diboronic Acids/Esters | High thermal stability, chemical resistance |

| Stille Polycondensation | Organotin Reagents | Controlled molecular weight, defined structures |

| Heck Polycondensation | Alkenes | Optoelectronic activity, processability |

Precursor for Advanced Electronic Materials

Organofluorine compounds are critical in the development of advanced electronic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This compound can serve as a key intermediate for synthesizing the core structures of these materials.

Via cross-coupling reactions, the brominated core can be elaborated into larger π-conjugated systems. The fluorine atoms help to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting molecule, which can improve electron injection and transport in n-type semiconductor materials. Furthermore, the specific substitution pattern influences the molecular packing in the solid state, which is crucial for charge mobility.

| Application Area | Synthetic Target | Role of Fluorine Atoms |

| Organic LEDs (OLEDs) | Emitter or Host Materials | Tune emission color, improve efficiency |

| Organic Photovoltaics (OPVs) | Donor or Acceptor Materials | Adjust energy levels for efficient charge separation |

| Organic FETs (OFETs) | n-type or p-type Semiconductors | Enhance charge carrier mobility and air stability |

Intermediate in the Synthesis of Functional Organic Molecules (e.g., Liquid Crystals, Dyes)

The synthesis of fluorinated liquid crystals is a well-established field, as fluorine substituents can significantly enhance key properties like dielectric anisotropy and viscosity. nih.gov Starting from this compound, Suzuki coupling reactions with various boronic acids can yield novel biphenyl (B1667301) and terphenyl structures, which are the foundational cores of many liquid crystal molecules. nih.gov The difluoro substitution pattern is particularly valuable for creating materials with negative dielectric anisotropy, which are essential for vertically aligned (VA) display modes.

Similarly, in the synthesis of functional dyes, this compound can be used to introduce a fluorinated phenyl moiety into chromophore structures. Fluorination can enhance the photostability and quantum yield of dyes and can be used to tune their absorption and emission wavelengths. The bromine atom allows for straightforward incorporation into complex dye scaffolds like azo dyes or coumarins. researchgate.net

Role in Agrochemicals and Specialty Chemical Synthesis (excluding specific efficacy/safety)

The introduction of fluorinated groups is a prevalent strategy in modern agrochemical design, often leading to increased metabolic stability and enhanced biological activity. rhhz.netresearchgate.net this compound represents a valuable building block for accessing novel agrochemical scaffolds. The compound can be used to construct key intermediates for fungicides, herbicides, and insecticides where a difluorinated aromatic ring is a critical component.

For example, the bromodifluorobenzene core can be converted into a corresponding aniline, phenol (B47542), or benzoic acid derivative. These functionalized intermediates can then be incorporated into more complex target molecules through standard synthetic transformations. The presence of the methoxymethyl group provides an additional site for potential modification or can influence the lipophilicity and transport properties of the final product.

| Agrochemical Class | Key Intermediate Structure | Synthetic Transformation |

| Fungicides | Difluorophenyl-azole | Buchwald-Hartwig amination followed by cyclization |

| Herbicides | Difluorophenoxy-carboxylate | Ullmann ether synthesis |

| Insecticides | Difluorophenyl-pyrazole | Suzuki coupling followed by cyclization |

Development of Novel Organofluorine Compounds with Tuned Properties

Beyond specific applications, this compound is a platform for creating new organofluorine compounds with precisely tuned properties. The bromine atom is a versatile starting point for a wide array of chemical transformations:

Lithiation/Grignard Formation: Reaction with organolithium or magnesium reagents generates a nucleophilic species that can react with various electrophiles to introduce new functional groups.

Metal-Catalyzed Couplings: Reactions like Sonogashira (with alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) allow for the formation of diverse C-C, C-N, and C-O bonds.

Conversion to Other Halogens: The bromide can be converted to an iodide to increase reactivity in certain coupling reactions.

These transformations enable chemists to systematically modify the structure and explore the resulting changes in physical, chemical, and biological properties, leading to the discovery of new materials and molecules with novel functions.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Routes for 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. For a molecule like this compound, developing sustainable synthetic pathways is a crucial area of future research.

Current synthetic methods for halogenated aromatic compounds often rely on traditional batch processes that may involve hazardous reagents and generate significant waste. Future research will likely focus on developing greener alternatives that are more atom-economical and utilize environmentally benign solvents and reagents.

Key Research Areas:

Enzymatic Synthesis: Biocatalysis, using enzymes to perform chemical transformations, is a promising avenue for the synthesis of fluorinated compounds. nih.gov Research could explore the use of engineered enzymes to catalyze the specific bromination and fluorination steps in the synthesis of this compound, potentially leading to milder reaction conditions and higher selectivity. nih.gov

Solid-State Synthesis: Mechanochemical methods, where reactions are induced by mechanical force rather than by dissolving the reactants in a solvent, offer a significant reduction in solvent waste. A solid-state approach for the fluorination step, for instance, could provide a more environmentally friendly alternative to traditional solution-based protocols. rsc.org

Greener Brominating Agents: The use of liquid bromine presents safety and environmental challenges. Research into alternative brominating reagents, such as those prepared from liquid bromine precursors in a more controlled manner or hypervalent iodine reagents, could lead to safer and more sustainable bromination processes. researchgate.netsemanticscholar.org

| Approach | Traditional Methods | Sustainable Alternatives |

|---|---|---|

| Solvents | Often uses toxic and volatile organic solvents. | Solvent-free (mechanochemistry), water, or biodegradable solvents. |

| Reagents | May involve hazardous reagents like elemental bromine. | Enzymatic catalysts, greener brominating agents. nih.govresearchgate.net |

| Waste Generation | Can produce significant amounts of chemical waste. | Higher atom economy, reduced byproducts. |

| Energy Consumption | Often requires high temperatures and pressures. | Milder reaction conditions, potentially lower energy input. |

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, is revolutionizing the way chemicals are manufactured, particularly in the pharmaceutical and fine chemical industries. seqens.com The integration of the synthesis of this compound into flow chemistry methodologies presents a significant opportunity for process optimization and safety enhancement.

Advantages of Flow Chemistry:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions. seqens.comhelgroup.com

Improved Efficiency and Yield: Precise control over reaction conditions often leads to faster reactions and higher product yields compared to batch processes. seqens.com

Scalability: Scaling up a reaction in a flow system is typically more straightforward than in a batch reactor, often by simply running the process for a longer duration or by using parallel reactor lines. seqens.com

Process Automation: Flow chemistry systems can be readily automated, allowing for continuous production with minimal manual intervention. asynt.com

Future research will likely focus on developing and optimizing a continuous flow synthesis of this compound, potentially telescoping multiple reaction steps into a single, continuous process. beilstein-journals.org

Exploration of Novel Catalytic Transformations

The bromine atom and the difluorinated benzene (B151609) ring in this compound serve as valuable synthetic handles for further molecular modifications. Exploring novel catalytic transformations to functionalize this molecule is a key area for future research, enabling the creation of a diverse library of derivatives with potentially unique properties.

Potential Catalytic Reactions:

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govrsc.orgmdpi.comacs.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of functional groups.

C-H Bond Activation: Direct functionalization of the C-H bonds on the aromatic ring, particularly those ortho to the fluorine atoms, is an emerging area of research. acs.org Transition-metal-catalyzed C-H activation can provide a more atom-economical route to introduce new substituents compared to traditional methods that require pre-functionalization. acs.orgorganicreactions.org

C-F Bond Activation: While challenging due to the high strength of the C-F bond, the catalytic activation and transformation of C-F bonds in fluoroaromatics is a growing field. mdpi.comrsc.org Developing selective methods to functionalize one of the C-F bonds in this compound would open up new avenues for creating novel fluorinated compounds.